5-chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS2/c15-12-4-3-11(21-12)14(19)16-6-5-13-17-8-9(18-13)10-2-1-7-20-10/h1-4,7-8H,5-6H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCAVHGCYRPWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(N2)CCNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is crucial for binding to active sites, while the thiophene ring modulates the compound's electronic properties, enhancing its interaction with biological targets.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition or modulation of enzyme activity through binding at the active site.
Receptors: Binding to receptors and influencing signal transduction pathways, which can affect cellular responses.
Comparison with Similar Compounds
Key Observations :
- Target vs.
- Target vs.
Pharmacological and Computational Insights
Enzyme Inhibition Profiles
While direct activity data for the target compound is unavailable, analogues like the pyridinone-carboxamide in exhibit potent factor Xa inhibition (IC50 < 10 nM) with crystallographic evidence (1.62 Å resolution) showing key interactions between the pyridinone and catalytic Ser195 . Computational studies using density-functional theory (DFT) (e.g., Becke’s hybrid functional in ) could predict the target compound’s electronic properties, such as chloro-thiophene’s electron-withdrawing effects on carboxamide reactivity .
Physicochemical Properties
- Lipophilicity: The target compound’s logP is likely higher than the pyridinone analogue due to its dual thiophene groups, which may improve membrane permeability but reduce aqueous solubility.
- Synthetic Accessibility : The ethyl linker and imidazole-thiophene coupling (similar to ’s Method D) suggest moderate synthetic complexity compared to benzodioxol derivatives requiring multi-step cyclizations .
Biological Activity
5-chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structural features of this compound, including the presence of thiophene and imidazole moieties, suggest a diverse range of interactions with biological systems.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to the target compound. For instance, compounds similar to this compound have shown significant activity against various pathogens. In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound also exhibited a notable ability to inhibit biofilm formation, which is crucial for the pathogenicity of many bacteria.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| 5-chloro-N-(...) | 0.22 - 0.25 | Not specified | Significant reduction compared to control |
Anticancer Activity
The compound has been investigated for its potential anticancer effects. Studies indicate that it may act as an inhibitor of key enzymes involved in cancer progression, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . These findings suggest that the compound may interfere with DNA replication and folate metabolism in cancer cells.
Study on Antimicrobial Efficacy
In a study focused on the antimicrobial efficacy of related thiophene derivatives, several compounds were tested against a panel of pathogens. The results indicated that derivatives with similar structural features to 5-chloro-N-(...) demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy and reducing MIC values .
Study on Anticancer Mechanisms
Another research effort explored the anticancer mechanisms of imidazole-containing compounds, revealing that they could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . The presence of thiophene rings was also noted to contribute to increased cytotoxicity.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that modifications in the thiophene and imidazole rings significantly influence biological activity. For example, varying substituents on the thiophene ring can enhance antimicrobial potency or alter cytotoxic profiles against cancer cells .
Q & A
Q. Table 1. Key Spectroscopic Data for Structural Validation
| Technique | Observed Data | Reference Compound Data |
|---|---|---|
| ¹H NMR (δ, ppm) | 7.60–7.40 (m, aromatic), 2.82 (t, J=5.8 Hz) | 7.29–7.40 (thiophene), 2.95 (s, N–CH₃) |
| HRMS (m/z) | 301.1379 [M+H⁺] | 301.1369 [M+H⁺] |
Q. Table 2. Bioactivity Comparison of Analogous Compounds
| Compound Class | Target Activity (IC₅₀) | Key Structural Feature | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridines | Anti-leishmanial: 8 µM | 4,5-Dihydroimidazole ring | |
| 1,3,4-Thiadiazoles | Antifungal: 12 µM | Sulfur-rich heterocycle |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
